molecular formula C8H17NO4 B163539 tert-Butyl (2,3-dihydroxypropyl)carbamate CAS No. 137618-48-5

tert-Butyl (2,3-dihydroxypropyl)carbamate

Cat. No. B163539
M. Wt: 191.22 g/mol
InChI Key: OWAMQHJPVUGZSB-UHFFFAOYSA-N
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Patent
US06713602B1

Procedure details

3-Bocamino-1,2-propanediol (144.7 g; 0.757 mol) was suspended in water (750 ml) and potassium periodate (191.5 g; 0.833 mol) was added. The mixture was stirred under nitrogen for 2.5 h and the precipitated potassium iodate was removed by filtration and washed once with water (100 ml). The aqueous phase was extracted with chloroform (6×400 ml). The chloroform extracts were dried and evaporated to dryness, in vacuo. Yield 102 g (93%) of an oil. The (bocamino)acetaldehyde was purified by kugelrohr distillation at 84° C. and 0.3 mmHg in two portions. The yield 79 g (77%) of a colorless oil.
Quantity
144.7 g
Type
reactant
Reaction Step One
Quantity
191.5 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:8][CH2:9][CH:10]([OH:13])CO)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].I([O-])(=O)(=O)=O.[K+]>O>[C:1]([NH:8][CH2:9][CH:10]=[O:13])([O:3][C:4]([CH3:5])([CH3:6])[CH3:7])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
144.7 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NCC(CO)O
Step Two
Name
Quantity
191.5 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[K+]
Step Three
Name
Quantity
750 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under nitrogen for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitated potassium iodate was removed by filtration
WASH
Type
WASH
Details
washed once with water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with chloroform (6×400 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness, in vacuo
DISTILLATION
Type
DISTILLATION
Details
The (bocamino)acetaldehyde was purified by kugelrohr distillation at 84° C.

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
C(=O)(OC(C)(C)C)NCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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